Cas no 2632-65-7 (4-(Pyrrolidin-1-yl)aniline)
4-(Pyrrolidin-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(Pyrrolidin-1-yl)aniline
- 4-(1-Pyrrolidinyl)aniline
- 4-PYRROLIDIN-1-YLANILINE
- 4-Pyrrolidin-1-yl-phenylamine
- Benzenamine,4-(1-pyrrolidinyl)-
- 4-pyrrolidin-1-ylphenylamine
- 4-pyrrolidinoaniline
- 4-pyrrolidinylaniline
- 4-pyrrolidinylphenylamine
- p-pyrrolidinylaniline
- pyrrolidinylaniline
- (4-pyrrolidin-1-ylphenyl)amine
- Benzenamine, 4-(1-pyrrolidinyl)-
- 4-Pyrrolizinoaniline
- 4-(1-pyrrolidinyl)-aniline
- Oprea1_774483
- Oprea1_595659
- 4-(Pyrrolidin-1-yl)phenylamine
- 4-pyrrolidinoaniline, AldrichCPR
- URAARCWOADCWLA-UHFFFAOYSA-N
- HMS1672L09
- ZI
- AM807173
- EN300-35340
- A818383
- 2632-65-7
- MFCD00156245
- AKOS000103150
- 10G-314S
- FT-0715361
- SY013377
- 1-(4-Aminophenyl)pyrrolidine
- J-513853
- SCHEMBL33852
- BB 0245666
- C74362
- CS-0146890
- DTXSID10355614
- 4-pyrrolidin-1-ylaniline;4-(Pyrrolidin-1-yl)aniline
- BAS 01890970
- F2169-1100
- ALBB-005642
- STK123896
- DB-067605
-
- MDL: MFCD00156245
- Inchi: 1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2
- InChI Key: URAARCWOADCWLA-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(=CC=2)N)CCCC1
Computed Properties
- Exact Mass: 162.11600
- Monoisotopic Mass: 162.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.3
Experimental Properties
- Density: 1.109
- Boiling Point: 330.8°C at 760 mmHg
- Flash Point: 131.3 °C
- Refractive Index: 1.609
- PSA: 29.26000
- LogP: 2.51520
4-(Pyrrolidin-1-yl)aniline Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-(Pyrrolidin-1-yl)aniline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Pyrrolidin-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007343-5g |
4-(Pyrrolidin-1-yl)aniline |
2632-65-7 | 95% | 5g |
$195.52 | 2023-09-02 | |
| Alichem | A109007343-10g |
4-(Pyrrolidin-1-yl)aniline |
2632-65-7 | 95% | 10g |
$321.75 | 2023-09-02 | |
| Alichem | A109007343-25g |
4-(Pyrrolidin-1-yl)aniline |
2632-65-7 | 95% | 25g |
$756.00 | 2023-09-02 | |
| Fluorochem | 058978-10g |
4-Pyrrolidin-1-yl-phenylamine |
2632-65-7 | 95% | 10g |
£267.00 | 2022-02-28 | |
| Chemenu | CM196673-5g |
4-(1-Pyrrolidinyl)aniline |
2632-65-7 | 95% | 5g |
$243 | 2021-08-05 | |
| TRC | B525040-10mg |
4-Pyrrolidin-1-ylaniline |
2632-65-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525040-50mg |
4-Pyrrolidin-1-ylaniline |
2632-65-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B525040-100mg |
4-Pyrrolidin-1-ylaniline |
2632-65-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A109159-100mg |
4-(Pyrrolidin-1-yl)aniline |
2632-65-7 | 97% | 100mg |
$17.0 | 2025-02-24 | |
| Ambeed | A109159-250mg |
4-(Pyrrolidin-1-yl)aniline |
2632-65-7 | 97% | 250mg |
$21.0 | 2025-02-24 |
4-(Pyrrolidin-1-yl)aniline Suppliers
4-(Pyrrolidin-1-yl)aniline Related Literature
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Van Hieu Tran,Minh Thanh La,Soosung Kang,Hee-Kwon Kim Org. Biomol. Chem. 2020 18 5008
Additional information on 4-(Pyrrolidin-1-yl)aniline
Comprehensive Guide to 4-(Pyrrolidin-1-yl)aniline (CAS No. 2632-65-7): Properties, Applications, and Industry Insights
4-(Pyrrolidin-1-yl)aniline, identified by its CAS number 2632-65-7, is a specialized organic compound gaining traction in pharmaceutical and material science research. This aromatic amine derivative features a pyrrolidine substituent, which enhances its reactivity and versatility in synthetic applications. With the rise of drug discovery and functional materials, this compound has become a focal point for researchers exploring novel heterocyclic building blocks.
The molecular structure of 4-(Pyrrolidin-1-yl)aniline combines an aniline core with a pyrrolidine ring, offering unique electronic properties. This configuration enables its use as a ligand in catalysis or a precursor for fluorescent dyes. Recent studies highlight its potential in OLED materials, aligning with the global demand for energy-efficient displays. Industry reports indicate a 15% annual growth in searches for "pyrrolidine derivatives for electronics," reflecting its emerging relevance.
In pharmaceutical contexts, CAS 2632-65-7 is investigated for its role in designing kinase inhibitors, a hot topic in cancer research. Its ability to modulate protein-protein interactions answers frequent search queries like "small molecules for targeted therapy." Analytical techniques such as HPLC purity testing and NMR characterization are critical for quality control, as emphasized in recent ACS publications.
Environmental considerations are paramount, with green chemistry principles driving innovations in its synthesis. A 2023 study demonstrated a microwave-assisted route to reduce solvent waste, addressing popular searches for "sustainable amine synthesis." Regulatory compliance follows REACH guidelines, ensuring safe handling without hazardous classification.
Market trends show increased demand for 4-(Pyrrolidin-1-yl)aniline in Asia-Pacific research hubs, particularly for photovoltaic materials. Suppliers now offer custom purity grades (98%-99.9%) to meet diverse needs, while patent filings reveal applications in flexible electronics – a trending topic with 40% YoY search growth.
Future directions include exploring its bioisosteric potential in medicinal chemistry and conductive polymers. As AI-assisted molecular design advances, this compound's QSAR profiles are being optimized, responding to queries like "machine learning for compound optimization." Collaborative efforts between academia and industry continue to unlock its full potential.
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